molecular formula C17H14Cl2N4O3 B2803259 3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione CAS No. 899751-62-3

3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione

Cat. No.: B2803259
CAS No.: 899751-62-3
M. Wt: 393.22
InChI Key: DIRONQAHUWHIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione is a complex organic compound that belongs to the oxazole derivatives family. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

What sets 3-[(2,6-dichlorophenyl)methyl]-1,6,7-trimethyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione apart is its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O3/c1-8-9(2)26-16-20-14-13(23(8)16)15(24)22(17(25)21(14)3)7-10-11(18)5-4-6-12(10)19/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRONQAHUWHIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=C(C=CC=C4Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.